molecular formula C14H17N3O5 B5344518 4-(2-{3-[(2-methoxyethyl)amino]-3-oxopropanoyl}carbonohydrazonoyl)benzoic acid

4-(2-{3-[(2-methoxyethyl)amino]-3-oxopropanoyl}carbonohydrazonoyl)benzoic acid

Cat. No. B5344518
M. Wt: 307.30 g/mol
InChI Key: VZRHWDNXHLVIJG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{3-[(2-methoxyethyl)amino]-3-oxopropanoyl}carbonohydrazonoyl)benzoic acid, commonly known as MECB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MECB is a hydrazide derivative of benzoic acid and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of MECB is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. MECB has also been shown to induce the expression of p53, a tumor suppressor protein, and downregulate the expression of Bcl-2, an anti-apoptotic protein.
Biochemical and Physiological Effects:
MECB has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of glucose metabolism. MECB has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models.

Advantages and Limitations for Lab Experiments

MECB has several advantages for lab experiments, including its ability to induce apoptosis and inhibit cell proliferation in cancer cells. However, MECB has limitations, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several future directions for MECB research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the evaluation of its toxicity and safety in humans. Further studies are needed to fully understand the mechanism of action of MECB and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of MECB involves multiple steps, including the reaction of 4-aminobenzoic acid with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-(2-methoxyethyl)hydrazinecarboxamide. The final product is obtained through the reaction of the intermediate product with 2,4-dinitrophenylhydrazine in the presence of sodium acetate. The synthesis method of MECB is complex and requires careful control of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

MECB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, MECB has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. MECB has also been studied as a potential therapeutic agent for diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity in animal models. In addition, MECB has been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[(E)-[[3-(2-methoxyethylamino)-3-oxopropanoyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-22-7-6-15-12(18)8-13(19)17-16-9-10-2-4-11(5-3-10)14(20)21/h2-5,9H,6-8H2,1H3,(H,15,18)(H,17,19)(H,20,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRHWDNXHLVIJG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC(=O)NN=CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)CC(=O)N/N=C/C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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